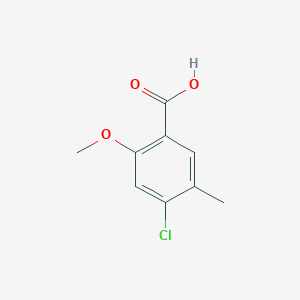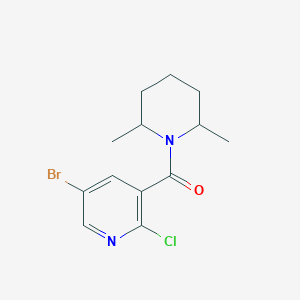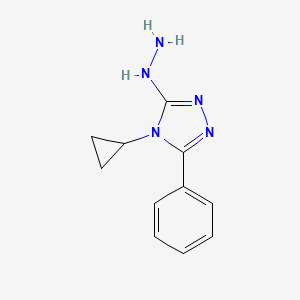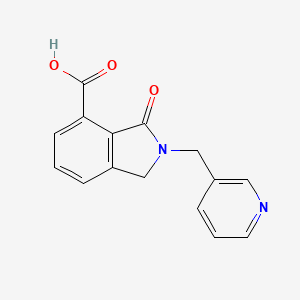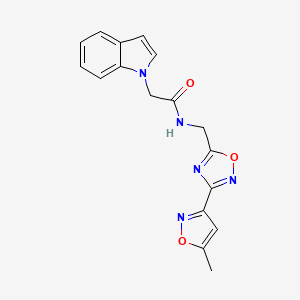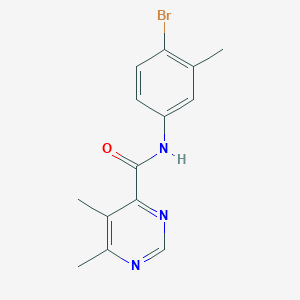
N-(4-Bromo-3-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Bromo-3-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide, also known as BRD-8009, is a small molecule inhibitor that has been identified as a potent inhibitor of the protein kinase CK2. CK2 is a serine/threonine kinase that has been implicated in a wide range of cellular processes, including cell proliferation, apoptosis, and DNA repair. The inhibition of CK2 has been suggested as a potential therapeutic strategy for the treatment of cancer and other diseases.
Mecanismo De Acción
The mechanism of action of N-(4-Bromo-3-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide involves the inhibition of CK2, which is a key regulator of multiple cellular processes. CK2 has been shown to phosphorylate a wide range of substrates, including transcription factors, DNA repair proteins, and cell cycle regulators. The inhibition of CK2 by N-(4-Bromo-3-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide leads to the dephosphorylation of these substrates and the disruption of their normal cellular functions.
Biochemical and Physiological Effects:
N-(4-Bromo-3-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of DNA repair. In addition, N-(4-Bromo-3-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy. Furthermore, N-(4-Bromo-3-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to have minimal toxicity in normal cells, suggesting that it may have a favorable therapeutic index.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-Bromo-3-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide is its potency and selectivity for CK2 inhibition. This makes it a useful tool for studying the role of CK2 in cellular processes and for developing CK2-targeted therapies. However, one limitation of N-(4-Bromo-3-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide is its relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
Direcciones Futuras
For research on N-(4-Bromo-3-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide could include the development of more potent and selective CK2 inhibitors, the investigation of the role of CK2 in different types of cancer, and the development of combination therapies that target CK2 in combination with other signaling pathways. In addition, the development of novel drug delivery systems may enhance the efficacy of N-(4-Bromo-3-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide and other CK2 inhibitors in vivo.
Métodos De Síntesis
The synthesis of N-(4-Bromo-3-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been described in the literature. Briefly, the synthesis involves the reaction of 4-bromo-3-methylbenzaldehyde with 5,6-dimethylpyrimidine-4-carboxylic acid in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the intermediate 4-(4-bromo-3-methylphenyl)-5,6-dimethylpyrimidine-2-carboxylic acid. This intermediate is then converted to the final product, N-(4-Bromo-3-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide, by treatment with thionyl chloride and then with an amine, such as methylamine.
Aplicaciones Científicas De Investigación
N-(4-Bromo-3-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to have potent inhibitory activity against CK2 in vitro, with an IC50 value of approximately 1 nM. In addition, N-(4-Bromo-3-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast, lung, and prostate cancer cells. Furthermore, N-(4-Bromo-3-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
N-(4-bromo-3-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O/c1-8-6-11(4-5-12(8)15)18-14(19)13-9(2)10(3)16-7-17-13/h4-7H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOUIUSNJQGACD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=NC=NC(=C2C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Bromo-3-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl]-3,4-diethoxybenzamide](/img/structure/B2617741.png)
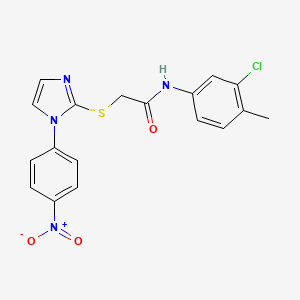
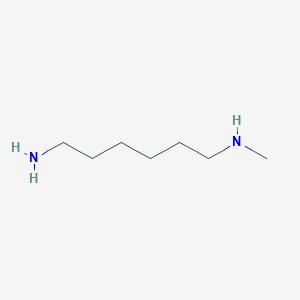
![5,6-dichloro-N-[2-(4-methylbenzenesulfonamido)ethyl]pyridine-3-carboxamide](/img/structure/B2617746.png)
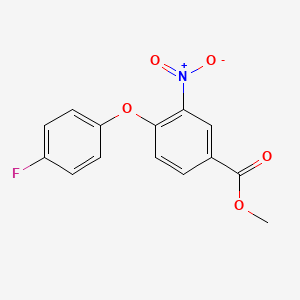
![N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2617749.png)
![6-[4-(4-methoxyphenyl)piperazin-1-yl]-7H-purine](/img/structure/B2617750.png)
![4-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 3-nitrobenzoate](/img/structure/B2617753.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2617754.png)
